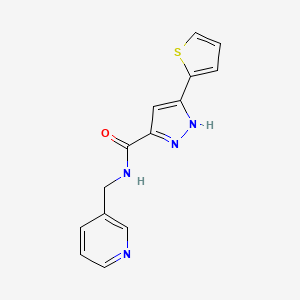

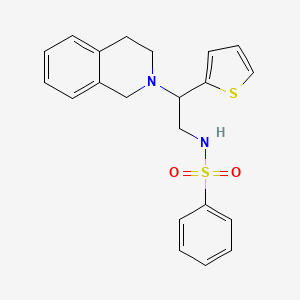

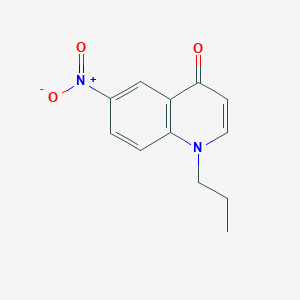

![molecular formula C29H32N2O6 B2490473 (E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime CAS No. 1334377-31-9](/img/structure/B2490473.png)

(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of spirocyclic molecules often involves multi-component reactions that efficiently construct complex frameworks. For example, the one-pot, three-component reaction of barbituric acids, isatins, and cyclohexane-1,3-diones in refluxing water exemplifies a method for synthesizing spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones, highlighting the synthetic versatility of spiro compounds (Jadidi, Ghahremanzadeh, & Bazgir, 2009). Similarly, diastereoselective oxa-hetero-Diels–Alder reactions have been used to synthesize novel spiro indanone fused pyrano[3,2-c]chromene derivatives, demonstrating the capacity for high yields and excellent diastereoselectivity in synthesizing spirocyclic frameworks (Panda et al., 2018).

Molecular Structure Analysis

Spirocyclic compounds often exhibit unique molecular conformations due to their complex cyclic structures. For instance, the structure of 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, determined by single crystal X-ray diffraction, showcases the detailed molecular configuration of such spiro compounds (Kirillov et al., 2016).

Chemical Reactions and Properties

Spirocyclic molecules participate in a variety of chemical reactions, leveraging their multifunctional frameworks. The Michael-Wittig reactions provide a pathway to highly functionalized cyclohexenonedicarboxylates, demonstrating the reactivity and versatility of spiro compounds in synthetic chemistry (Moorhoff, 1997).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has demonstrated methodologies for synthesizing compounds with complex spirocyclic frameworks, including those with chromene derivatives. For instance, the efficient synthesis of spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones via a one-pot three-component reaction showcases the potential for creating diverse and functionally rich spiro compounds through innovative synthetic strategies (Jadidi et al., 2009). Similarly, the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives provides insights into the generation of bioactive molecules with significant yield and selectivity (Panda et al., 2018).

Photochromic Properties

The study of photochromic properties in compounds similar to the target molecule can offer valuable insights into their potential applications in material science. Research on annelated spiro[fluorene-chromene structures] highlights how the introduction of a spiro-C atom into the pyran ring affects the photochromic behavior of chromenes, suggesting potential applications in developing new photoresponsive materials (Aldoshin et al., 1998).

Anticancer Activity

The exploration of heterocyclic compounds derived from cyclohexane-1,4-dione for their antiproliferative and antiprostate cancer activities underscores the therapeutic potential of complex organic compounds. Such studies provide a foundation for further investigation into the anticancer properties of structurally related spirocyclic and chromene-based compounds (Mohareb & Abdo, 2022).

Propiedades

IUPAC Name |

[(E)-spiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-ylideneamino] N-(3,4-dimethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-33-23-10-9-19(16-26(23)34-2)30-28(32)37-31-27-21-8-6-7-20(21)22-15-18-11-14-29(12-4-3-5-13-29)36-24(18)17-25(22)35-27/h9-10,15-17H,3-8,11-14H2,1-2H3,(H,30,32)/b31-27+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJOLRDIMNEZBR-TVKQRKNISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)ON=C2C3=C(CCC3)C4=C(O2)C=C5C(=C4)CCC6(O5)CCCCC6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)O/N=C/2\C3=C(CCC3)C4=C(O2)C=C5C(=C4)CCC6(O5)CCCCC6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

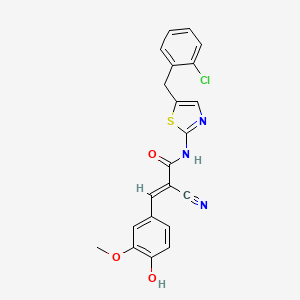

![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)

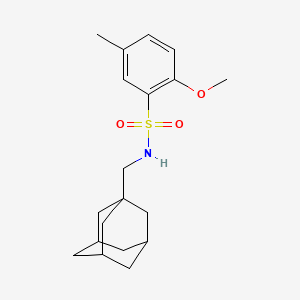

![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)

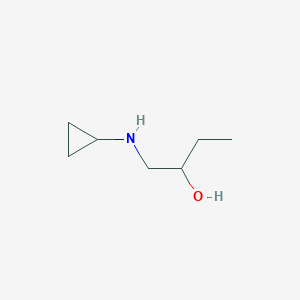

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)